Cas no 1212232-73-9 (3-4-(dimethylamino)phenyl-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione)
3-4-(dimethylamino)phenyl-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione Chemical and Physical Properties
Names and Identifiers
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- 3-4-(dimethylamino)phenyl-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione
- F1248-0026
- 1212232-73-9
- AKOS016318822
- AKOS002258303
- 3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 3-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- 3-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
-
- Inchi: 1S/C26H25N3O4/c1-27(2)18-11-9-17(10-12-18)23-22-24(33-29(23)20-7-5-4-6-8-20)26(31)28(25(22)30)19-13-15-21(32-3)16-14-19/h4-16,22-24H,1-3H3
- InChI Key: NQUPGJZOCGMEGD-UHFFFAOYSA-N
- SMILES: O1C2C(N(C3C=CC(=CC=3)OC)C(C2C(C2C=CC(=CC=2)N(C)C)N1C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 443.18450629g/mol
- Monoisotopic Mass: 443.18450629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 708
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 62.3Ų
3-4-(dimethylamino)phenyl-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione Pricemore >>
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| Life Chemicals | F1248-0026-2μmol |
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| Life Chemicals | F1248-0026-20μmol |
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1212232-73-9 | 90%+ | 2mg |
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1212232-73-9 | 90%+ | 3mg |
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1212232-73-9 | 90%+ | 4mg |
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1212232-73-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
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3-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1212232-73-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-4-(dimethylamino)phenyl-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione Related Literature
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Additional information on 3-4-(dimethylamino)phenyl-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione
Comprehensive Overview of 3-4-(dimethylamino)phenyl-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione (CAS No. 1212232-73-9)
The compound 3-4-(dimethylamino)phenyl-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione (CAS No. 1212232-73-9) is a highly specialized organic molecule with a complex structure that has garnered significant interest in pharmaceutical and materials science research. Its unique hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole core, combined with multiple aromatic substituents, makes it a promising candidate for applications in drug discovery and advanced material design. Researchers are particularly intrigued by its potential as a pharmacophore due to the presence of both dimethylamino and methoxyphenyl groups, which are known to influence biological activity.
In recent years, the scientific community has shown growing interest in heterocyclic compounds like 3-4-(dimethylamino)phenyl-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione, especially in the context of targeted drug delivery and small molecule therapeutics. This compound's structural complexity aligns with current trends in precision medicine, where researchers seek molecules with high specificity for biological targets. The pyrrolo-oxazole scaffold, in particular, has been studied for its potential to modulate protein-protein interactions, a hot topic in cancer research and neurodegenerative disease studies.
The synthesis of CAS No. 1212232-73-9 involves sophisticated organic chemistry techniques, including multi-step reactions that carefully construct its intricate molecular architecture. Chemists have developed various synthetic routes to optimize yield and purity, with particular attention to the stereochemistry of the hexahydro-pyrrolooxazole system. Recent publications have highlighted innovative approaches using catalyzed cyclization methods and green chemistry principles, reflecting the pharmaceutical industry's push toward more sustainable synthetic methodologies.
From a structure-activity relationship perspective, the compound's electron-rich aromatic systems and hydrogen-bond accepting carbonyl groups make it an interesting subject for computational chemistry studies. Molecular docking simulations suggest potential interactions with various enzyme active sites, particularly those involved in cell signaling pathways. This has led to speculation about its possible utility in developing kinase inhibitors or GPCR modulators, though extensive biological testing would be required to validate these hypotheses.
The physical and chemical properties of 3-4-(dimethylamino)phenyl-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione have been characterized through various analytical techniques. Spectroscopic data (including NMR, IR, and mass spectrometry) confirm the compound's structure, while thermal analysis reveals its stability profile. These characteristics are crucial for researchers considering its incorporation into drug formulations or functional materials. The compound's solubility profile, influenced by its polar functional groups, suggests potential for both aqueous and organic media applications.
In the broader context of medicinal chemistry, derivatives of this structural class have shown promise in addressing current challenges in drug resistance and selectivity. The presence of both electron-donating (dimethylamino) and electron-withdrawing (dione) groups within the same molecule creates interesting electronic properties that could be exploited for molecular recognition purposes. This dual character is particularly relevant in the design of multi-target directed ligands, an emerging strategy in complex disease treatment.
Looking forward, CAS No. 1212232-73-9 represents an exciting area of exploration at the intersection of organic synthesis and biological evaluation. Its structural features align with several current research priorities, including the development of covalent inhibitors and allosteric modulators. As the scientific community continues to investigate novel small molecule scaffolds, compounds like this pyrrolooxazole dione derivative will likely play an important role in advancing both fundamental knowledge and practical applications in life sciences and materials innovation.
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